molecular formula C12H12O B3097456 7-Ethylnaphthalen-1-ol CAS No. 13112-58-8

7-Ethylnaphthalen-1-ol

Cat. No. B3097456
CAS RN: 13112-58-8
M. Wt: 172.22 g/mol
InChI Key: SOLLOIYMYIQOGR-UHFFFAOYSA-N
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Description

7-Ethylnaphthalen-1-ol (also known as 7-ENO) is an important organic compound that has been studied extensively for its wide range of scientific applications. 7-ENO is a saturated aliphatic alcohol with a molecular formula of C10H14O and is a member of the naphthalene family. This compound is considered to be a versatile building block for organic synthesis and has been used in various scientific studies to explore its potential uses in medicine, biochemistry, and other fields.

Scientific Research Applications

1. Pharmaceutical Research

7-Ethylnaphthalen-1-ol has been studied in the context of pharmaceutical applications. For instance, in a study by Yadav et al. (2011), chiral piperidin-4-ols, which are related to 7-Ethylnaphthalen-1-ol, were designed and evaluated for their potential as selective estrogen receptor modulators (SERMs). These compounds were tested against estrogen-responsive human MCF-7 breast cancer cells, although they exhibited only moderate activity (Yadav et al., 2011).

2. Polymer and Materials Science

In materials science, derivatives of 7-Ethylnaphthalen-1-ol have been studied for their potential applications. For example, in research conducted by Cozzens & Fox (1969), the delayed fluorescence in Poly(1‐vinylnaphthalene), a compound structurally related to 7-Ethylnaphthalen-1-ol, was observed, offering insights into the use of such compounds in advanced material applications (Cozzens & Fox, 1969).

3. Chemical Synthesis and Electrochemistry

7-Ethylnaphthalen-1-ol and its derivatives have also been studied in the field of chemical synthesis and electrochemistry. Momeni & Nematollahi (2017) investigated the electrochemical behavior of Acid Orange 7 and synthesized new derivatives of a compound structurally similar to 7-Ethylnaphthalen-1-ol, demonstrating the role of such compounds in electrochemical applications (Momeni & Nematollahi, 2017).

4. Energy and Fuel Research

In the context of energy and fuels, studies like that by Yang, Lu, & Chai (2009) have explored the pyrolysis of Ethylnaphthalenes, including compounds like 7-Ethylnaphthalen-1-ol. Their research provides insight into the decomposition of such compounds in fuel combustion and their relation to soot and polycyclic aromatic hydrocarbons formation (Yang, Lu, & Chai, 2009).

properties

IUPAC Name

7-ethylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLLOIYMYIQOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylnaphthalen-1-ol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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